molecular formula C18H15FN4OS B3701574 1-(4-fluorophenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone

1-(4-fluorophenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone

Cat. No.: B3701574
M. Wt: 354.4 g/mol
InChI Key: SHZQYFDCCREPGL-UHFFFAOYSA-N
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Description

1-(4-fluorophenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone is a complex organic compound that features a combination of fluorophenyl, pyridinyl, and triazolyl groups

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis typically begins with 4-fluoroacetophenone, pyridine-3-carboxaldehyde, and propenylamine.

    Formation of Triazole Ring: The triazole ring is formed through a cyclization reaction involving the condensation of pyridine-3-carboxaldehyde with propenylamine in the presence of a suitable catalyst such as copper(I) iodide.

    Attachment of Fluorophenyl Group: The 4-fluoroacetophenone is then introduced through a nucleophilic substitution reaction, facilitated by a base such as potassium carbonate.

    Final Assembly: The final step involves the formation of the sulfanyl linkage, achieved by reacting the intermediate with a thiol reagent under mild conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides and sulfones.

    Reduction: Reduction reactions can target the triazole ring or the carbonyl group, resulting in the formation of corresponding alcohols or amines.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nitrating agents.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols, amines.

    Substitution: Halogenated, nitrated derivatives.

Chemistry:

    Catalysis: The compound can serve as a ligand in transition metal-catalyzed reactions.

    Material Science: Potential use in the development of novel materials with unique electronic properties.

Biology:

    Antifungal Agents: The triazole moiety is known for its antifungal activity, making this compound a candidate for antifungal drug development.

    Antibacterial Agents: The compound’s structure allows it to interact with bacterial enzymes, inhibiting their function.

Medicine:

    Anticancer Agents: The compound’s ability to interfere with cellular processes makes it a potential candidate for anticancer therapies.

    Drug Delivery: Its unique structure can be exploited for targeted drug delivery systems.

Industry:

    Agriculture: Potential use as a pesticide or herbicide due to its biological activity.

    Pharmaceuticals: Development of new drugs with improved efficacy and safety profiles.

Mechanism of Action

The compound exerts its effects through multiple mechanisms:

    Enzyme Inhibition: It can inhibit key enzymes in fungal and bacterial cells, disrupting their metabolic processes.

    DNA Interaction: The compound can intercalate with DNA, preventing replication and transcription.

    Cell Membrane Disruption: It can interact with cell membranes, increasing their permeability and leading to cell death.

Molecular Targets and Pathways:

    Cytochrome P450 Enzymes: Inhibition of these enzymes can lead to antifungal and antibacterial effects.

    Topoisomerases: Interaction with these enzymes can prevent DNA replication in cancer cells.

    Ion Channels: Modulation of ion channels can disrupt cellular homeostasis.

Comparison with Similar Compounds

  • 1-(4-chlorophenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone
  • 1-(4-bromophenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone
  • 1-(4-methylphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone

Uniqueness:

  • Fluorine Substitution: The presence of a fluorine atom in the phenyl ring enhances the compound’s lipophilicity and metabolic stability.
  • Triazole Ring: The triazole moiety provides a versatile platform for further functionalization and enhances biological activity.
  • Sulfanyl Linkage: The sulfanyl group contributes to the compound’s reactivity and potential for forming diverse derivatives.

This comprehensive overview highlights the significance of 1-(4-fluorophenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone in various scientific and industrial fields

Properties

IUPAC Name

1-(4-fluorophenyl)-2-[(4-prop-2-enyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN4OS/c1-2-10-23-17(14-4-3-9-20-11-14)21-22-18(23)25-12-16(24)13-5-7-15(19)8-6-13/h2-9,11H,1,10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHZQYFDCCREPGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=NN=C1SCC(=O)C2=CC=C(C=C2)F)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-fluorophenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone
Reactant of Route 2
Reactant of Route 2
1-(4-fluorophenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone
Reactant of Route 3
Reactant of Route 3
1-(4-fluorophenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone
Reactant of Route 4
Reactant of Route 4
1-(4-fluorophenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone
Reactant of Route 5
Reactant of Route 5
1-(4-fluorophenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone
Reactant of Route 6
Reactant of Route 6
1-(4-fluorophenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone

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